molecular formula C5H9NO3S B109491 N-Acetyl-D-cysteine CAS No. 26117-28-2

N-Acetyl-D-cysteine

Cat. No. B109491
CAS RN: 26117-28-2
M. Wt: 163.2 g/mol
InChI Key: PWKSKIMOESPYIA-SCSAIBSYSA-N
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Description

N-Acetyl-D-cysteine (NAC) is a metabolite found in or produced by Saccharomyces cerevisiae . It is widely known as an antidote to acetaminophen overdose and is now emerging as treatment of vascular and nonvascular neurological disorders . NAC as a precursor to the antioxidant glutathione modulates glutamatergic, neurotrophic, and inflammatory pathways .


Synthesis Analysis

The synthesis of N-acetylcysteine has been characterized through various methods such as Elemental analysis, Proton Nuclear Magnetic Resonance (1H NMR), High Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FT-IR), and melting point analyses . The preparation of some anilides, esters and amides of N-acetyl and N,S-diacetyl-cysteine is also described .


Molecular Structure Analysis

The molecular formula of N-Acetyl-D-cysteine is C5H9NO3S . Its chemical structure is formed by the sulfhydryl functional group (–SH) plus an acetyl group (–COCH3) linked to the amino group (NH2), which is responsible for its metabolic activities related to the direct and indirect antioxidant action and mucolytic action .


Chemical Reactions Analysis

N-acetylcysteine has been used in various chemical reactions. A reversed-phase liquid chromatography (LC) method with UV detection was developed and validated for the assay of N-acetylcysteine in granules and effervescent tablets . Nonthermal Plasma settings and NAC Treatments have also been studied .


Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-D-cysteine is 163.20 g/mol . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

Mucolytic Medication

NAC is primarily administrated as a mucolytic medication . It helps to break down and thin mucus, making it easier to expel . This makes NAC particularly useful in the treatment of respiratory conditions .

Antioxidant Supplement

NAC is also used as an antioxidant supplement . It supports the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses . It is often prescribed to patients who are at high risk for hepatotoxicity .

Antidote in Paracetamol Overdose

NAC is recognized as an antidote in paracetamol (acetaminophen) overdose . It is approved by the Food and Drug Administration (FDA) and recognized by the World Health Organization (WHO) as an essential drug for this purpose .

Prevention of Diabetic Kidney Disease

NAC has been investigated for the prevention of diabetic kidney disease . High levels of glucose in the blood due to diabetes can damage kidneys and this may cause a leakage of proteins into the urine .

Treatment of H. Pylori

NAC can be used to treat H. pylori . H. pylori is a type of bacteria that can lead to digestive issues, ulcers, and even stomach cancer .

Prevention of Hearing Loss

NAC is used in the prevention of hearing loss due to gentamicin dopamine administration in patients doing dialysis .

Monitoring Glutathione Redox Status in Human Tumours

NAC can be used as a novel probe to monitor in vivo glutathione redox status in human tumours . Glutathione redox plays an important role in metabolic chemistry .

Treatment of Respiratory Conditions

NAC is useful in the treatment of respiratory conditions such as chronic bronchitis, asthma, and cystic fibrosis . It helps to break down and thin mucus, making it easier to expel .

Mechanism of Action

Target of Action

N-Acetyl-D-cysteine (NAC) primarily targets reactive oxygen species (ROS) and acts as an antioxidant . It scavenges ROS through the reaction with its thiol group . NAC is also known to be an inducer of glutathione , a crucial antioxidant in the body .

Mode of Action

NAC interacts with its targets by acting as an antioxidant and a glutathione inducer . It scavenges ROS through the reaction with its thiol group . In the case of acetaminophen overdoses, NAC increases the level of glutathione, an antioxidant that can neutralize the toxic breakdown products of acetaminophen .

Biochemical Pathways

NAC affects several biochemical pathways. It is involved in the glutathione metabolic pathway . It’s important to note that nac itself cannot enter this pathway . NAC also modulates the cysteine redox proteome , which plays a critical role in cellular redox homeostasis . Dysregulation of this proteome may contribute to the pathophysiology of major neurodegenerative diseases .

Pharmacokinetics

NAC is rapidly absorbed and undergoes deacetylation in the body to form cysteine, which is further metabolized to glutathione . NAC is more stable and has a longer half-life, allowing for sustained release of cysteine and subsequent glutathione synthesis . The terminal half-life of NAC is approximately 5.58 hours after intravenous administration and 6.25 hours after oral administration of 400 mg . The oral bioavailability of NAC is between 4.0% and 9.1% .

Result of Action

The molecular and cellular effects of NAC’s action are primarily related to its antioxidant activities. It helps in maintaining the oxidation-reduction balance within the cells of the human body . NAC has been reported to have chemoprotective effectiveness for numerous disease models, xenobiotics, and other cell stress-inducing conditions .

Action Environment

The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, the pH level can affect the effectiveness of NAC as a thiol in detoxification of oxidants . At physiological pH (7.4), only 0.8% of NAC is present in the active RS− form . Despite its weak direct ROS reactivity, NAC shows high antioxidant activity, which can be reconciled by a recently outlined mechanism .

Future Directions

NAC has potential therapeutic applications in various medical conditions. It is being evaluated in clinical trials for its efficacy in treating COVID-19 . It may also have therapeutic application in chronic valproate hepatotoxicity and acute pennyroyal or clove oil ingestion-induced hepatotoxicity . The use of N-acetylcysteine should be considered in a number of conditions as our population ages and levels of glutathione drop .

properties

IUPAC Name

(2S)-2-acetamido-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSKIMOESPYIA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180751
Record name N-Acetyl-D-cysteine
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Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-cysteine

CAS RN

26117-28-2, 616-91-1
Record name N-Acetyl-D-cysteine
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Record name N-Acetyl-D-cysteine
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Record name acetylcysteine
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Record name N-Acetyl-D-cysteine
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Record name N-ACETYL-D-CYSTEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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